molecular formula C9H12O2 B13173615 1-(2-Methylphenyl)ethane-1,2-diol CAS No. 81065-80-7

1-(2-Methylphenyl)ethane-1,2-diol

Cat. No.: B13173615
CAS No.: 81065-80-7
M. Wt: 152.19 g/mol
InChI Key: PZVFDCSRCQQLTN-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)ethane-1,2-diol is an organic compound that belongs to the class of vicinal diols These compounds are characterized by the presence of two hydroxyl groups (-OH) attached to adjacent carbon atoms The compound’s structure includes a methyl-substituted phenyl group, making it a derivative of ethane-1,2-diol

Preparation Methods

The synthesis of 1-(2-Methylphenyl)ethane-1,2-diol can be achieved through several methods:

Chemical Reactions Analysis

1-(2-Methylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methylphenyl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethane-1,2-diol involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-(2-Methylphenyl)ethane-1,2-diol can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in specialized applications.

Properties

IUPAC Name

1-(2-methylphenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVFDCSRCQQLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001742
Record name 1-(2-Methylphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81065-80-7
Record name 1,2-Ethanediol, 1-(methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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